6-methyl-2-oxo-5-pyridin-4-yl-3H-pyridine-3-carboxamide
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Overview
Description
6-methyl-2-oxo-5-pyridin-4-yl-3H-pyridine-3-carboxamide is a heterocyclic compound with a unique structure that includes both pyridine and pyridone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-oxo-5-pyridin-4-yl-3H-pyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-pyridinecarboxaldehyde with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of automated systems can help in maintaining consistent quality and scaling up the production process. Solvent recovery and recycling are also important aspects to consider in industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-oxo-5-pyridin-4-yl-3H-pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
6-methyl-2-oxo-5-pyridin-4-yl-3H-pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 6-methyl-2-oxo-5-pyridin-4-yl-3H-pyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2-dihydroquinoline-3-carboxamide: Similar in structure but with a quinoline moiety.
4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Contains a pyridopyrimidine structure.
5-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Similar but with a different substitution pattern.
Uniqueness
6-methyl-2-oxo-5-pyridin-4-yl-3H-pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both pyridine and pyridone rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H11N3O2 |
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Molecular Weight |
229.23 g/mol |
IUPAC Name |
6-methyl-2-oxo-5-pyridin-4-yl-3H-pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11N3O2/c1-7-9(8-2-4-14-5-3-8)6-10(11(13)16)12(17)15-7/h2-6,10H,1H3,(H2,13,16) |
InChI Key |
YYGPJEHNHPJDIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(C=C1C2=CC=NC=C2)C(=O)N |
Origin of Product |
United States |
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